molecular formula C41H51N3O12 B605162 ACT-280778 CAS No. 1537197-53-7

ACT-280778

Cat. No. B605162
CAS RN: 1537197-53-7
M. Wt: 777.87
InChI Key: XCOMDWDKJAXYDF-YCAFZAMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACT-280778 is a potent L/T calcium channel blocker.

Scientific Research Applications

Pharmacokinetics and Safety in Healthy Subjects

ACT-280778, identified as a novel nondihydropyridine dual L/T-type calcium channel blocker, has been the subject of early clinical studies focusing on its safety, tolerability, and pharmacokinetics in healthy male subjects. In these studies, single and multiple doses up to 15 mg were well-tolerated, with no serious or severe adverse events reported. However, a single dose of 40 mg was linked to abnormal electrocardiogram findings. The pharmacokinetics of ACT-280778 revealed rapid absorption, dose-proportional increases in plasma concentration, and modest accumulation at steady state. These findings suggested the potential for further evaluation in patients with hypertension (Mueller et al., 2014).

Efficacy in Hypertension Treatment

In a phase 2a study, ACT-280778's efficacy and safety were evaluated in patients with mild-to-moderate essential hypertension. This randomized, placebo- and active-controlled study compared the effects of ACT-280778 with a placebo and amlodipine, another hypertension medication. The study found no significant difference in blood pressure reduction between the placebo and ACT-280778, suggesting that at the tested dose, ACT-280778 did not effectively lower blood pressure in mild-to-moderate hypertension patients. However, the study confirmed the assay's validity through the observed effects of amlodipine (Dingemanse et al., 2014).

properties

CAS RN

1537197-53-7

Product Name

ACT-280778

Molecular Formula

C41H51N3O12

Molecular Weight

777.87

IUPAC Name

(1R,2R,4R)-2-(2-((3-(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)propyl)(methyl)amino)ethyl)-5-phenylbicyclo[2.2.2]oct-5-en-2-yl Isobutyrate bis-maleate

InChI

InChI=1S/C33H43N3O4.2C4H4O4/c1-22(2)32(37)40-33(21-24-13-14-25(33)20-26(24)23-10-7-6-8-11-23)17-19-36(3)18-9-12-29-34-30-27(38-4)15-16-28(39-5)31(30)35-29;2*5-3(6)1-2-4(7)8/h6-8,10-11,15-16,20,22,24-25H,9,12-14,17-19,21H2,1-5H3,(H,34,35);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t24-,25-,33+;;/m1../s1

InChI Key

XCOMDWDKJAXYDF-YCAFZAMQSA-N

SMILES

O=C(O)/C=C\C(O)=O.O=C(O)/C=C\C(O)=O.CC(C)C(O[C@]1(CCN(CCCC2=NC3=C(OC)C=CC(OC)=C3N2)C)[C@@](CC4)([H])C=C(C5=CC=CC=C5)[C@@]4([H])C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACT280778;  ACT-280778;  ACT 280778

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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